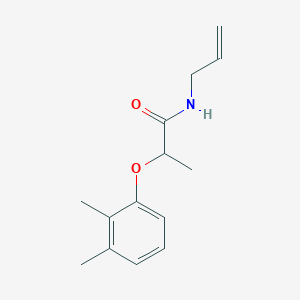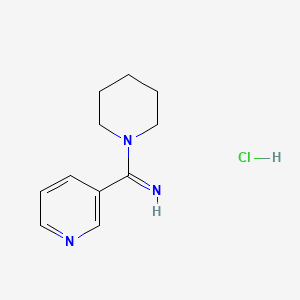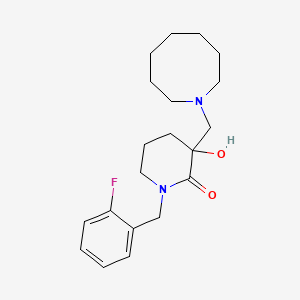![molecular formula C18H25N3O2 B5974484 2-oxo-1-phenyl-N-[2-(1-piperidinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5974484.png)
2-oxo-1-phenyl-N-[2-(1-piperidinyl)ethyl]-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-1-phenyl-N-[2-(1-piperidinyl)ethyl]-3-pyrrolidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as PEP-005 and is a natural product that is extracted from the plant resin of Euphorbia peplus. PEP-005 has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and skin disorders.
Mécanisme D'action
The mechanism of action of PEP-005 is not fully understood. However, it is believed to act on several cellular pathways, including the protein kinase C (PKC) pathway. PEP-005 has been shown to activate PKC, which leads to the activation of downstream signaling pathways that result in apoptosis and inhibition of tumor growth. PEP-005 has also been shown to activate the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating inflammation and immune responses.
Biochemical and Physiological Effects:
PEP-005 has been shown to have several biochemical and physiological effects. In cancer cells, PEP-005 induces apoptosis by activating caspase-3 and caspase-8, which are key enzymes involved in the apoptotic pathway. PEP-005 also inhibits the growth of tumors by inducing cell cycle arrest and inhibiting angiogenesis. In skin cells, PEP-005 has been shown to reduce inflammation by inhibiting the production of cytokines and chemokines. PEP-005 also promotes wound healing by increasing the migration and proliferation of skin cells.
Avantages Et Limitations Des Expériences En Laboratoire
PEP-005 has several advantages for lab experiments. It is a natural product that can be easily extracted from the plant resin of Euphorbia peplus. PEP-005 is also relatively stable and can be stored for long periods without significant degradation. However, PEP-005 has some limitations for lab experiments. It is a complex molecule that requires specialized equipment and expertise for its synthesis and purification. PEP-005 is also toxic and requires careful handling and disposal.
Orientations Futures
There are several future directions for the study of PEP-005. One area of research is the development of new synthetic routes for the production of PEP-005. This could lead to the development of more efficient and cost-effective methods for producing the compound. Another area of research is the identification of new therapeutic applications for PEP-005. This could involve the study of PEP-005 in combination with other therapeutic agents or the development of new formulations for topical or systemic administration. Finally, the study of the mechanism of action of PEP-005 could lead to the identification of new targets for the development of novel therapeutic agents.
Méthodes De Synthèse
PEP-005 is a natural product that is extracted from the plant resin of Euphorbia peplus. The synthesis of PEP-005 involves the extraction of the resin from the plant, followed by purification and isolation of the compound. The chemical structure of PEP-005 was first elucidated in 1997, and since then, several synthetic routes have been developed to produce the compound in the laboratory.
Applications De Recherche Scientifique
PEP-005 has shown potential as a therapeutic agent in the treatment of various diseases. In particular, PEP-005 has been studied extensively for its anti-cancer properties. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. PEP-005 has also been studied for its anti-inflammatory and immunomodulatory properties, making it a potential therapeutic agent for the treatment of skin disorders such as psoriasis and atopic dermatitis.
Propriétés
IUPAC Name |
2-oxo-1-phenyl-N-(2-piperidin-1-ylethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c22-17(19-10-14-20-11-5-2-6-12-20)16-9-13-21(18(16)23)15-7-3-1-4-8-15/h1,3-4,7-8,16H,2,5-6,9-14H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPONRLADCCTODT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2CCN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-1-phenyl-N-[2-(piperidin-1-YL)ethyl]pyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-chlorophenyl)-N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5974409.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-nitrobenzamide](/img/structure/B5974416.png)
![5,5-dimethyl-2-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B5974420.png)

![N,N'-bis[2-(aminocarbonyl)phenyl]terephthalamide](/img/structure/B5974437.png)
![1-[2-(4-fluorophenyl)ethyl]-4-(tetrahydro-2H-thiopyran-4-ylamino)-2-pyrrolidinone](/img/structure/B5974442.png)
![4-{[2-(4-nitrophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5974444.png)
![N-[5-(4,5-dimethoxy-2-nitrobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide](/img/structure/B5974450.png)
![9-methyl-3-(1-piperidinyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione](/img/structure/B5974464.png)

![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide](/img/structure/B5974474.png)


![1-ethyl-4-{[{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B5974522.png)